7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
This compound is a fluorinated heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core. Key structural elements include:
- A thioether linkage connecting the triazolopyrazinone core to a 2-oxoethyl-piperazine moiety, which may influence metabolic stability and solubility.
- Piperazine ring functionalized with a 4-fluorophenyl group, a common pharmacophore in CNS-targeting agents due to its ability to modulate serotonin and dopamine receptors.
Synthetic routes for analogous triazolopyrazinones often involve refluxing methods and heterocyclization steps, as seen in related compounds . Structural characterization of such molecules typically employs X-ray crystallography and DFT calculations to correlate electronic properties with bioactivity .
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O2S/c24-16-1-5-18(6-2-16)28-9-11-29(12-10-28)20(32)15-34-23-27-26-21-22(33)30(13-14-31(21)23)19-7-3-17(25)4-8-19/h1-8,13-14H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESFPSHYVSQYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.58 g/mol. The structure features a triazole ring fused with a pyrazine moiety and incorporates a piperazine derivative, which is known to enhance biological activity through interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : The presence of the piperazine moiety suggests potential serotonergic activity, which is often linked to antidepressant effects. Studies evaluating similar compounds have shown promising results in inhibiting monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine .
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated that derivatives containing similar structural features can induce apoptosis in cancer cells by activating caspase pathways and inhibiting poly (ADP-ribose) polymerase (PARP) .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several potential pathways have been identified:
- Monoamine Oxidase Inhibition : Similar compounds containing piperazine structures have shown significant inhibitory effects on MAO-A and MAO-B, suggesting that this compound may modulate neurotransmitter levels effectively .
- PARP Inhibition : The compound's ability to inhibit PARP activity has been linked to its potential antitumor effects. Inhibiting PARP can prevent cancer cells from repairing DNA damage, leading to increased apoptosis .
- Caspase Activation : Research indicates that compounds with similar scaffolds can activate caspases involved in programmed cell death pathways, enhancing their effectiveness against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antidepressant | MAO inhibition | |
| Antitumor | Induction of apoptosis | |
| Caspase Activation | Enhanced activity in cancer cells |
Case Study: Antitumor Activity
In a study examining compounds with similar structures, it was found that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation and PARP inhibition. For example, compound 5e , structurally related to the target compound, showed an IC50 value of 18 µM against MCF-7 breast cancer cells . This suggests that the target compound may exhibit comparable or enhanced antitumor properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorine Substitution: The target compound’s dual 4-fluorophenyl groups enhance receptor-binding affinity and metabolic stability compared to mono-fluorinated analogs (e.g., ) or non-fluorinated derivatives (e.g., ) . Trifluoromethyl groups (as in ) increase electronegativity and may improve target selectivity but reduce solubility .
Core Heterocycle Variations: Imidazo-pyrazinones (e.g., ) exhibit distinct electronic properties due to the nitro group, which may confer redox activity or cytotoxicity, unlike the triazolopyrazinone core . The triazolo-pyrazinone core in the target compound balances aromaticity and polarity, favoring blood-brain barrier penetration .
Piperazine Modifications :
- Piperazine rings with 4-fluorophenyl substituents (target and ) are associated with serotonin receptor modulation, while unmodified piperazines (e.g., ) may target adrenergic pathways .
- Replacement of piperazine with trifluoromethyl groups () shifts activity toward kinase inhibition .
Thioether vs. Epoxy/Amino Linkages: The thioether group in the target compound improves stability over epoxy () or amino () linkages, which are prone to hydrolysis or oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
